9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
Description
Properties
CAS No. |
1566564-06-4 |
|---|---|
Molecular Formula |
C11H12FNO2 |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
9-fluoro-2,2-dimethyl-3,5-dihydro-1,5-benzoxazepin-4-one |
InChI |
InChI=1S/C11H12FNO2/c1-11(2)6-9(14)13-8-5-3-4-7(12)10(8)15-11/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
NPICEHMHPOHGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC2=C(O1)C(=CC=C2)F)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Base-Promoted Cyclization of ortho-Fluorobenzamide Derivatives
A solvent-controlled approach adapts the reaction between ortho-fluorobenzamides and propargyl alcohol. In dimethyl sulfoxide (DMSO), potassium hydroxide (KOH) promotes cyclization to form 1,4-benzoxazepin-5(4H)-ones. For 1,5-benzoxazepines, modifying the nucleophile and reaction geometry is critical. For example, substituting propargyl alcohol with a β-amino alcohol precursor enables seven-membered ring formation. Key steps include:
Mitsunobu Cyclization for Ether Bond Formation
The Mitsunobu reaction facilitates ether bond formation between phenolic oxygen and alcohol precursors. A patented method employs triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) to cyclize intermediates into benzoxazepines. For 9-fluoro derivatives:
-
Starting material : 2-Fluoro-4-hydroxybenzaldehyde derivative.
-
Procedure : Mitsunobu coupling with a β-amino alcohol bearing geminal dimethyl groups, followed by oxidation of the secondary alcohol to a ketone.
Oxidation and Functionalization of Intermediate Precursors
Chromium Trioxide-Mediated Oxidation
Primary or secondary alcohols in cyclized intermediates are oxidized to ketones using chromium trioxide (CrO₃) in acidic conditions. For example:
Swern Oxidation for Ketone Installation
A milder alternative uses oxalyl chloride and dimethyl sulfoxide (DMSO) to oxidize alcohols without over-oxidizing sensitive groups:
-
Example : 9-Fluoro-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-ol (0.5 mmol) in THF at −60°C treated with oxalyl chloride (1.1 equivalents) and DMSO, followed by triethylamine.
-
Outcome : Ketone formation with >90% conversion in optimized cases.
Domino Reactions for Condensed Benzoxazepines
Knoevenagel– -Hydride Shift Cyclization
A domino reaction sequence constructs polycyclic benzoxazepines from flavanone derivatives:
-
Starting material : 4-Aryl-2-phenyl-1,4-benzoxazepine.
-
Adaptation for 9-fluoro target : Introduce fluorine via electrophilic aromatic substitution prior to cyclization.
Palladium-Catalyzed Carbonylation for Ring Expansion
Carbonylation of Brominated Precursors
Palladium(II) catalysts enable insertion of carbonyl groups into C–Br bonds:
-
Substrate : 9-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine.
-
Conditions : Dichlorobis(triphenylphosphine)palladium(II), carbon monoxide (balloon), 100°C, 12–18 h.
-
Outcome : Ketone installation at position 4 with concomitant ring expansion.
Comparative Analysis of Synthetic Routes
Experimental Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, where nucleophiles like amines or thiols replace the fluorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various oxo, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one exhibit antidepressant effects. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that derivatives of benzoxazepines can enhance mood and alleviate depressive symptoms in animal models .
Anxiolytic Effects
The compound has also been investigated for its anxiolytic properties. It is thought to interact with GABA receptors, leading to reduced anxiety levels. Preclinical studies demonstrate significant reductions in anxiety-like behaviors in rodents treated with benzoxazepine derivatives .
Neuroprotective Properties
Recent studies suggest that this compound may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The proposed mechanism involves the inhibition of oxidative stress and inflammation within neural tissues .
Pharmacological Studies
A variety of pharmacological studies have been conducted to explore the efficacy and safety profiles of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of benzoxazepine derivatives:
- Case Study on Depression :
- Case Study on Anxiety Disorders :
- Neuroprotection in Alzheimer's Disease :
Mechanism of Action
The mechanism by which 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one exerts its effects depends on its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The benzoxazepinone scaffold is versatile, with modifications altering physicochemical and biological properties. Below is a systematic comparison with key analogs:
Table 1: Structural Comparison of Benzoxazepinone Derivatives
Key Findings from Comparative Analysis
Fluorine Position Matters :
- Fluorine at C9 (target compound) vs. C8 () alters electronic distribution and steric interactions. The C9 position may enhance binding to hydrophobic pockets in biological targets compared to C8 .
- Fluorine’s inductive effect increases metabolic stability, a trait shared with 8-fluoro analogs but modulated by substituent placement .
Methyl Groups Influence Conformation: The 2,2-dimethyl substitution in the target compound introduces significant steric hindrance, reducing ring puckering flexibility compared to the mono-methyl derivative (, C10H11NO2). This rigidity may improve target selectivity .
Functional Group Diversity: The amino substituent in 8-amino-3,3-dimethyl derivatives () increases hydrogen-bonding capacity, contrasting with the target compound’s fluorine and methyl groups, which prioritize lipophilicity . Coumarin- and tetrazole-fused benzoxazepinones () exhibit expanded π-systems, enabling fluorescence or metal coordination—features absent in the target compound .
Biological Relevance: identifies 2-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one as a metabolite linked to pediatric cataracts, suggesting benzoxazepinones may interact with ocular pathways. The target compound’s fluorine substitution could modulate such activity .
Biological Activity
9-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is a heterocyclic compound belonging to the benzoxazepine class. Its unique structure features a fluorine atom at the 9-position and two methyl groups at the 2-position of the tetrahydro ring. This compound has gained attention for its potential biological activities, particularly in neuroprotection and interactions with various molecular targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅FNO. The presence of the fluorine atom enhances its lipophilicity, which may affect its interaction with biological targets. The structure can be represented as follows:
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties in cellular models. It interacts with specific enzymes and receptors that are crucial for neuropharmacological applications. For instance, studies have shown that this compound modulates activities of certain neurotransmitter receptors and enzymes involved in neurodegenerative processes.
The mechanism of action involves binding to specific molecular targets within the central nervous system. Interaction studies utilizing molecular docking and binding assays have revealed that this compound can effectively modulate receptor activity, thereby influencing neurotransmission and potentially protecting against neurodegeneration.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3,3-dimethyl-4-oxo-5-propyl-2H-benzoxazepin) | Contains a propyl group | Exhibits distinct biological activity |
| N-(3-fluoro-4-methylbenzamide) | Lacks tetrahydro ring | Different pharmacological profile |
| N-(3-methoxycarbonylbenzamide) | Contains methoxycarbonyl group | Potentially different reactivity patterns |
The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity compared to other benzoxazepines.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Neuroprotection in Cellular Models : A study demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress. The compound was shown to enhance cell viability in models of neurodegeneration.
- Binding Affinity Studies : Molecular docking studies indicated that this compound has a high binding affinity for certain neurotransmitter receptors (e.g., serotonin and dopamine receptors), which may explain its potential therapeutic effects in treating neurological disorders.
- Pharmacological Potential : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this compound when administered orally or intravenously. This opens avenues for further development as a therapeutic agent in neuropharmacology.
Q & A
Q. What are the optimal synthetic routes for 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one, and how can purity be ensured?
Methodological Answer:
- Synthetic Routes : Adapt methodologies from analogous benzoxazepinones. For example, acylation of a benzodiazepine core (as in ) could be modified by substituting reagents (e.g., fluorinated precursors). Wang et al.'s oxadiazole-mediated synthesis () for benzothiazepinones may guide ring closure strategies.
- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) followed by recrystallization. Monitor purity via HPLC (≥95%) and confirm via melting point consistency (e.g., mp143–146°C for related compounds; ).
- Purity Validation : Employ LC-MS for mass confirmation (e.g., monoisotopic mass 177.078979 for similar structures; ) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .
Q. How can spectroscopic techniques (NMR, MS) characterize the structural features of this compound?
Methodological Answer:
- ¹H NMR : Identify the benzoxazepine ring protons (δ 3.5–4.5 ppm for CH₂ groups), fluorine substituents (deshielding effects on adjacent protons), and dimethyl groups (singlet at ~δ 1.2 ppm). Compare to 2-methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one ().
- ¹³C NMR : Detect carbonyl (C=O at ~170 ppm) and quaternary carbons adjacent to fluorine.
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 177.203 (average mass) and fragmentation patterns (e.g., loss of CO or CH₃ groups) .
Q. What preliminary biological assays are suitable for evaluating its neuroactive potential?
Methodological Answer:
- In Vitro Screening : Use receptor-binding assays (e.g., GABAₐ or serotonin receptors) due to structural similarity to benzodiazepines ().
- Metabolite Analysis : Apply ROC analysis (AUC >0.900) to identify correlated metabolites in biofluids, as done for 2-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one in pediatric cataracts ().
- Cytotoxicity : Test against neuronal cell lines (e.g., SH-SY5Y) using MTT assays at 1–100 µM concentrations .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s conformation and validate computational models?
Methodological Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single crystal grown via vapor diffusion.
- Refinement : Apply SHELXL () for small-molecule refinement. Analyze puckering parameters (Cremer-Pople coordinates; ) to quantify ring non-planarity.
- Validation : Compare experimental torsion angles (ORTEP-3; ) with DFT-optimized geometries (e.g., B3LYP/6-31G*). Discrepancies >5° suggest solvation effects .
Q. What hydrogen-bonding patterns stabilize its crystal packing, and how do they influence solubility?
Methodological Answer:
- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules (). For example, N–H···O=C interactions between benzoxazepinone units.
- Solubility Prediction : Correlate H-bond density (e.g., 2–3 donors/acceptors per molecule) with logP values. High H-bond capacity may reduce solubility in apolar solvents .
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
Methodological Answer:
- Analog Synthesis : Introduce substituents (e.g., Cl, OCH₃) at positions 7 or 9, inspired by pyrazolo-benzoxazine derivatives ().
- Computational Modeling : Perform docking (AutoDock Vina) on GABAₐ receptors using the fluorophenyl moiety as a key pharmacophore.
- Activity Cliffs : Identify abrupt potency changes (e.g., EC₅₀ shifts from 10 nM to 1 µM) when dimethyl groups are replaced with bulkier substituents .
Q. How to resolve contradictions in biological data across different assays?
Methodological Answer:
- Assay Reproducibility : Standardize conditions (e.g., serum-free media, 37°C, 5% CO₂) to minimize variability.
- Impurity Profiling : Use LC-MS to detect trace intermediates (e.g., acetamide byproducts; ) that may antagonize target receptors.
- Meta-Analysis : Apply multivariate statistics (PCA or PLS-DA) to integrate data from receptor-binding, cytotoxicity, and metabolic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
